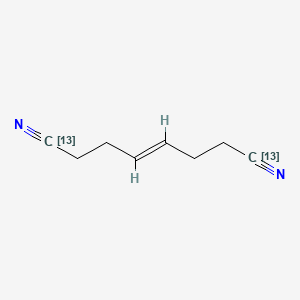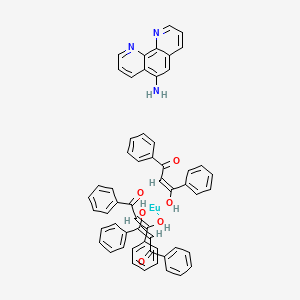
Europium(III) tris(1,3-diphenyl-1,3-propanedionato) mono(5-amino-1,10-phenanthroline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Europium(III) tris(1,3-diphenyl-1,3-propanedionato) mono(5-amino-1,10-phenanthroline) is a complex compound known for its light-emitting properties. It is often used in various scientific and industrial applications due to its unique luminescent characteristics. The compound consists of europium(III) ion coordinated with three 1,3-diphenyl-1,3-propanedionato ligands and one 5-amino-1,10-phenanthroline ligand.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Europium(III) tris(1,3-diphenyl-1,3-propanedionato) mono(5-amino-1,10-phenanthroline) typically involves the following steps:
Synthesis of 1,3-diphenyl-1,3-propanedione: This ligand is synthesized through a Claisen condensation reaction between benzaldehyde and acetophenone.
Preparation of 5-amino-1,10-phenanthroline: This ligand is synthesized through a series of reactions starting from 1,10-phenanthroline.
Complex Formation: The europium(III) ion is introduced to the ligands in a suitable solvent, such as ethanol, under reflux conditions. .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Europium(III) tris(1,3-diphenyl-1,3-propanedionato) mono(5-amino-1,10-phenanthroline) undergoes various chemical reactions, including:
Substitution Reactions: The ligands can be substituted with other coordinating molecules under specific conditions.
Oxidation and Reduction: The europium(III) ion can undergo redox reactions, although these are less common due to the stability of the +3 oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include other bidentate or tridentate ligands. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation and Reduction: Strong oxidizing or reducing agents are required to change the oxidation state of europium.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For substitution reactions, the products are usually new europium complexes with different ligands.
Scientific Research Applications
Europium(III) tris(1,3-diphenyl-1,3-propanedionato) mono(5-amino-1,10-phenanthroline) has several scientific research applications:
Chemistry: Used as a luminescent probe in various analytical techniques.
Biology: Employed in bioimaging and as a fluorescent marker in biological assays.
Medicine: Investigated for potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the fabrication of optical sensors and light-emitting devices
Mechanism of Action
The luminescent properties of Europium(III) tris(1,3-diphenyl-1,3-propanedionato) mono(5-amino-1,10-phenanthroline) are due to the electronic transitions within the europium ion. When the compound absorbs light, electrons are excited to higher energy levels. As the electrons return to their ground state, they emit light, resulting in luminescence. The specific ligands in the compound help to stabilize the europium ion and enhance its luminescent properties .
Comparison with Similar Compounds
Similar Compounds
Europium(III) tris(1,3-diphenyl-1,3-propanedionato) mono(1,10-phenanthroline): Similar structure but without the amino group on the phenanthroline ligand.
Europium(III) tris(1,3-diphenyl-1,3-propanedionato) mono(4-methyl-1,10-phenanthroline): Similar structure with a methyl group on the phenanthroline ligand.
Uniqueness
The presence of the 5-amino group in Europium(III) tris(1,3-diphenyl-1,3-propanedionato) mono(5-amino-1,10-phenanthroline) enhances its ability to form hydrogen bonds and interact with other molecules, making it more versatile in various applications compared to its analogs .
Properties
Molecular Formula |
C57H45EuN3O6 |
|---|---|
Molecular Weight |
1019.9 g/mol |
IUPAC Name |
europium;(Z)-3-hydroxy-1,3-diphenylprop-2-en-1-one;(E)-3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthrolin-5-amine |
InChI |
InChI=1S/3C15H12O2.C12H9N3.Eu/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12;/h3*1-11,16H;1-7H,13H2;/b2*14-11+;14-11-;; |
InChI Key |
SYNSZIOJZPYTHZ-UWZOBLFSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/O.C1=CC2=CC(=C3C(=C2N=C1)N=CC=C3)N.[Eu] |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N.[Eu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



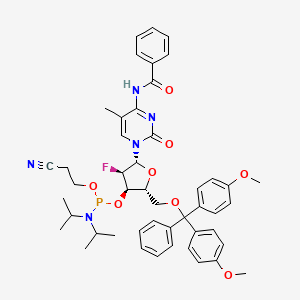

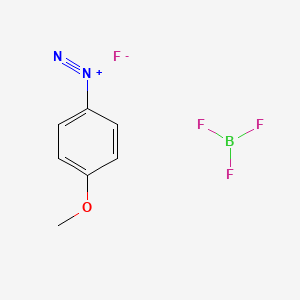
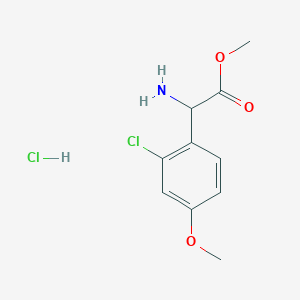
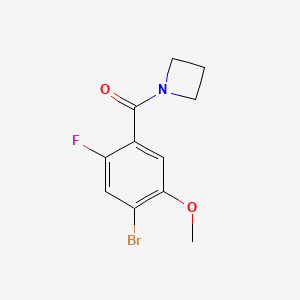
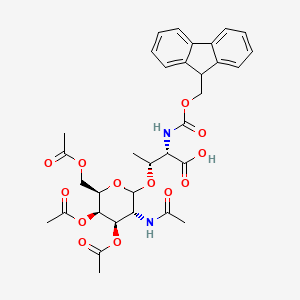

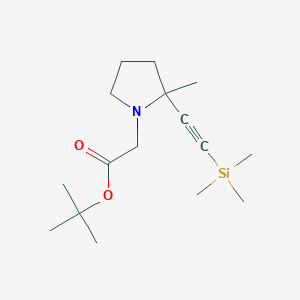
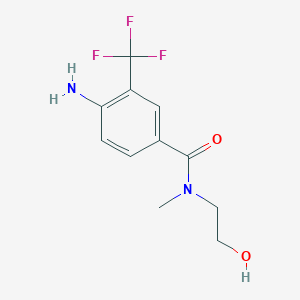
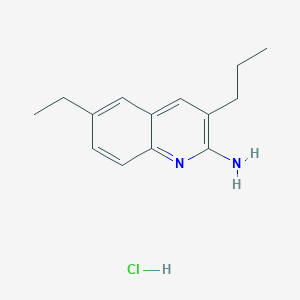
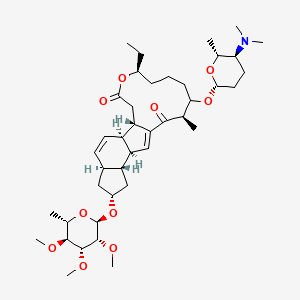
![3-{[(3-Bromo-5-fluorophenyl)methyl]amino}-N-methylpropanamide](/img/structure/B15339582.png)
